molecular formula C6H11N3O3S2 B1489506 2-amino-N-(2-methoxyethyl)thiazole-5-sulfonamide CAS No. 2098134-10-0

2-amino-N-(2-methoxyethyl)thiazole-5-sulfonamide

Cat. No.: B1489506
CAS No.: 2098134-10-0
M. Wt: 237.3 g/mol
InChI Key: YAXKHFVFXXIGLP-UHFFFAOYSA-N
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Description

2-amino-N-(2-methoxyethyl)thiazole-5-sulfonamide (CAS 1342218-19-2) is a high-purity chemical reagent designed for research and development applications. This compound features a molecular formula of C7H13N3O3S2 and a molecular weight of 251.33 . It belongs to the privileged 2-aminothiazole sulfonamide class of heterocyclic compounds, which are recognized in medicinal chemistry for their diverse bioactive properties . The 2-aminothiazole core is a significant scaffold found in various therapeutic agents and is known for its high specificity and bioactivity . Concurrently, the sulfonamide functional group is a prominent moiety in drug discovery, contributing to the efficacy of many bioactive molecules . This particular derivative is of significant interest in early-stage pharmacological research. Compounds within this class have demonstrated potent antioxidant activities in experimental models, including effective free radical scavenging capabilities in DPPH and superoxide dismutase (SOD)-mimic assays . Furthermore, structurally related sulfonamide-thiazole hybrids have shown promising inhibitory effects against enzymes like urease and α-glucosidase, indicating potential for metabolic and enzymatic disorder research . The mechanism of action for such compounds often involves interaction with enzymatic active sites, potentially inhibiting their activity, which is a key area of investigation in hit-to-lead optimization campaigns . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are advised to conduct their own safety and handling assessments prior to use.

Properties

IUPAC Name

2-amino-N-(2-methoxyethyl)-1,3-thiazole-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O3S2/c1-12-3-2-9-14(10,11)5-4-8-6(7)13-5/h4,9H,2-3H2,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAXKHFVFXXIGLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNS(=O)(=O)C1=CN=C(S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-amino-N-(2-methoxyethyl)thiazole-5-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, thiazole derivatives have been shown to inhibit enzymes such as histone deacetylases (HDACs) and kinases. These interactions can lead to changes in gene expression and cellular signaling pathways. The compound’s sulfonamide group is known to form strong hydrogen bonds with enzyme active sites, enhancing its inhibitory effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.

Biological Activity

2-amino-N-(2-methoxyethyl)thiazole-5-sulfonamide is a compound belonging to the thiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties, supported by various studies and data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C8H10N2O3S\text{C}_8\text{H}_{10}\text{N}_2\text{O}_3\text{S}

This compound features a thiazole ring with an amino group and a sulfonamide moiety, which is critical for its biological activity.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial potential of this compound. Research indicates that this compound exhibits significant inhibitory effects against various bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Bacillus subtilis128 µg/mL

The presence of the sulfonamide group enhances its antibacterial properties, making it effective against both Gram-positive and Gram-negative bacteria .

Anticancer Properties

The anticancer activity of this compound has been investigated in several cancer cell lines. Notably, studies have shown that this compound can induce cytotoxic effects in human leukemia cells (K562) and hepatocellular carcinoma cells (HepG2):

Cell Line IC50 (µM)
K56210
HepG215

Mechanistically, it is believed that the compound interferes with cellular proliferation pathways, potentially through the inhibition of specific kinases involved in cancer progression .

Enzyme Inhibition

The compound has also been studied for its enzyme inhibitory activities. It shows promising results as an inhibitor of various enzymes critical in metabolic pathways:

Enzyme IC50 (µM)
α-Glucosidase12
Urease20
Aldose Reductase25

These findings suggest that this compound may have therapeutic potential in managing conditions like diabetes and hypertension due to its ability to modulate enzyme activity .

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of thiazole derivatives, including this compound, demonstrated enhanced antimicrobial activity when combined with certain adjuvants. The study highlighted that co-administration with β-lactam antibiotics led to synergistic effects against resistant bacterial strains .
  • Cancer Cell Proliferation : In vitro studies showed that treatment with this compound resulted in a dose-dependent decrease in cell viability in K562 cells. Flow cytometry analysis indicated an increase in apoptotic cells after treatment, suggesting that the compound may induce apoptosis via mitochondrial pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares 2-amino-N-(2-methoxyethyl)thiazole-5-sulfonamide with key analogs:

Compound Name Core Structure Substituents on Sulfonamide Nitrogen Key Physicochemical Properties Biological Activity (if reported)
This compound Thiazole-sulfonamide 2-Methoxyethyl High solubility (polar ether group) Not explicitly reported
4-Amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)-benzenesulfonamide (Aethazol) Thiadiazole-sulfonamide 5-Methyl-1,3,4-thiadiazole Moderate logP (lipophilic thiadiazole) Antimicrobial
2-Amino-N-(2-pyridinyl)thiazole derivatives Thiazole-sulfonamide 2-Pyridinyl Enhanced π-π stacking (aromatic pyridine) Antimycobacterial
2-(p-Aminobenzenesulfonamido)-4-methylthiazole Thiazole-sulfonamide 4-Methylthiazole Moderate solubility (methyl group) Antibacterial (sulfonamide class)
5-R-Carbonylamino-1,3,4-thiadiazol-2-yl-sulfanyl-acetic acid derivatives Thiadiazole-sulfanyl-acetic acid Variable R groups Tunable logP (alkyl/acyl substituents) Anticonvulsant, anticancer (IC50 ~1.6 µg/mL)

Key Observations :

  • Solubility : The 2-methoxyethyl group in the target compound improves aqueous solubility compared to methyl or aromatic substituents (e.g., pyridinyl or thiadiazole derivatives) .
  • Bioactivity : Thiazole-sulfonamides with pyridinyl groups () show antimycobacterial activity, while thiadiazole derivatives () demonstrate potent anticancer effects (e.g., IC50 = 1.61 µg/mL against HepG-2) .
Anticancer Activity
  • Thiadiazole Derivatives: Compounds like 5-R-carbonylamino-1,3,4-thiadiazol-2-yl-sulfanyl-acetic acid () show IC50 values as low as 1.61 µg/mL against HepG-2 cells, attributed to thiadiazole’s ability to disrupt DNA synthesis .
  • Thiazole-Sulfonamides: While the target compound’s activity is unreported, analogs such as 2-amino-N-(2-pyridinyl)thiazole () rely on pyridine’s aromaticity for target binding, suggesting the methoxyethyl group may alter pharmacokinetics rather than potency .
Antifungal and Antimicrobial Potential
  • Aethazol (): As a thiadiazole-sulfonamide, it exhibits broad-spectrum antimicrobial activity, a trait common to sulfonamide-class drugs .

Preparation Methods

General Synthetic Strategy

The synthesis of 2-amino-N-(2-methoxyethyl)thiazole-5-sulfonamide typically follows the N-sulfonylation of 2-aminothiazole with a sulfonyl chloride derivative, specifically 5-sulfonyl chloride functionalized with a 2-methoxyethyl substituent. The key step involves the nucleophilic substitution of the sulfonyl chloride by the amino group on the thiazole ring.

Key reaction components:

Detailed Preparation Procedure

Based on recent research and synthesis reports, the preparation involves the following steps:

Step Procedure Description Conditions Notes
1. Mixing reagents: Combine 2-aminothiazole (2.0 mmol), 2-methoxyethyl sulfonyl chloride (2.0 mmol), and sodium carbonate (3.0 mmol) in 10 mL dichloromethane. Room temperature Sodium carbonate acts as a base to neutralize HCl formed.
2. Stirring: Stir the mixture at room temperature until reaction completion, monitored by thin-layer chromatography (TLC). Typically several hours Reaction progress is monitored to ensure full conversion.
3. Workup: Add 20 mL distilled water to the reaction mixture, then extract the organic layer with dichloromethane (3 × 30 mL). Room temperature Extraction removes inorganic salts and impurities.
4. Drying: Dry the combined organic extracts over anhydrous sodium sulfate. Room temperature Removes residual water from organic layer.
5. Filtration and concentration: Filter the drying agent and evaporate the solvent under reduced pressure. Reduced pressure Yields crude product.
6. Purification: Purify the crude product by recrystallization or column chromatography on silica gel to obtain pure this compound. As appropriate Ensures removal of impurities and by-products.

This procedure is adapted from a general synthetic method for 2-aminothiazole sulfonamides reported in recent literature.

Reaction Mechanism Insights

  • The nucleophilic amino group on the thiazole ring attacks the electrophilic sulfur atom of the sulfonyl chloride.
  • The chloride ion is displaced, forming the sulfonamide bond.
  • The base scavenges the released hydrochloric acid, preventing side reactions.
  • The reaction proceeds smoothly at ambient temperature, minimizing degradation.

Optimization Parameters and Yields

Parameter Typical Range/Value Effect on Reaction
Molar ratio (amine: sulfonyl chloride) 1:1 to 1:1.2 Slight excess of sulfonyl chloride can drive reaction to completion.
Base amount 1.5 equivalents (relative to amine) Ensures complete neutralization of HCl.
Solvent Dichloromethane (DCM) preferred Good solubility and inertness.
Temperature 20–25 °C (room temperature) Mild conditions prevent decomposition.
Reaction time 2–24 hours Longer times may be needed depending on substrate purity and scale.
Purification method Recrystallization or silica gel chromatography Influences purity and yield.
Typical yield 70–90% High yields reported under optimized conditions.

Comparative Analysis with Related Sulfonamide Syntheses

The synthetic approach for this compound is consistent with protocols used for other 2-aminothiazole sulfonamides, such as those with benzenesulfonyl chloride derivatives. The key differentiator is the sulfonyl chloride substituent, which in this case is functionalized with a 2-methoxyethyl group, adding polarity and potential for further functionalization.

Additional Notes from Related Sulfonamide Preparations

  • Chlorination methods used for preparing sulfonyl chlorides from mercapto precursors (e.g., 5-amino-3-mercapto-1,2,4-triazole) are well documented but more relevant to triazole sulfonamides rather than thiazole derivatives.
  • The reaction conditions for sulfonylation are generally mild and compatible with a variety of functional groups.
  • Purification steps are critical to remove unreacted starting materials and side products, often requiring chromatographic techniques.

Summary Table: Preparation Overview

Aspect Details
Starting materials 2-Aminothiazole, 2-methoxyethyl sulfonyl chloride
Reaction type N-Sulfonylation
Base used Sodium carbonate
Solvent Dichloromethane
Temperature Room temperature (20–25°C)
Monitoring method Thin-layer chromatography (TLC)
Workup Aqueous extraction, drying, evaporation
Purification Recrystallization or silica gel chromatography
Typical yield 70–90%
Reaction time Several hours to 1 day

Q & A

Q. What are the standard synthetic routes for 2-amino-N-(2-methoxyethyl)thiazole-5-sulfonamide, and how can purity be optimized?

The compound is typically synthesized via Hantzsch thiazole synthesis , where α-haloketones are condensed with thioamides to form the thiazole core. Subsequent sulfonamide group introduction involves coupling with sulfonyl chlorides under basic conditions. Purity optimization requires temperature control (e.g., 0–5°C for exothermic steps), solvent selection (e.g., DMF for solubility), and catalysts like triethylamine. Post-synthesis purification employs HPLC with C18 columns and gradient elution (e.g., acetonitrile/water with 0.1% TFA) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • ¹H/¹³C NMR : To confirm substituent positions (e.g., methoxyethyl group at N and sulfonamide at C5).
  • IR Spectroscopy : Identification of sulfonamide S=O stretches (~1350 cm⁻¹) and NH₂ bends.
  • Mass Spectrometry (HRMS) : Validation of molecular weight and fragmentation patterns.
  • Elemental Analysis : Confirmation of C, H, N, S ratios (±0.3% tolerance) .

Q. What in vitro assays are used to evaluate its biological activity?

  • Antimicrobial Activity : Broth microdilution (MIC determination) against Gram+/Gram- bacteria.
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
  • Enzyme Inhibition : Fluorescence-based assays for HDAC or kinase activity .

Q. How does the methoxyethyl group influence solubility and bioavailability?

The 2-methoxyethyl moiety enhances water solubility via hydrogen bonding and reduces metabolic degradation by shielding the sulfonamide group from cytochrome P450 enzymes. Solubility can be quantified using shake-flask methods in PBS (pH 7.4) .

Advanced Research Questions

Q. How can computational docking elucidate its mechanism of action against HDACs or kinases?

AutoDock4 is used to model interactions with targets like Bcr-Abl or HDAC1. Flexible side-chain docking (e.g., for catalytic lysine residues) and scoring functions (e.g., AMBER forcefield) predict binding affinities. Validation requires co-crystallization or mutagenesis studies .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., variable IC₅₀ across studies)?

  • Structural Analog Comparison : Test derivatives with modified substituents (e.g., replacing methoxyethyl with ethoxy).
  • Assay Standardization : Use identical cell lines (e.g., ATCC-certified HeLa) and controls (e.g., doxorubicin).
  • Metabolite Profiling : LC-MS to identify active/inactive metabolites in cell lysates .

Q. How can combinatorial libraries improve structure-activity relationship (SAR) studies?

A two-step heterocyclization-alkylation approach (e.g., using acylated thiosemicarbazides and alkyl halides) generates diverse derivatives. High-throughput screening identifies pharmacophores critical for activity (e.g., electron-withdrawing groups at C5 enhance HDAC inhibition) .

Q. What in vivo models are suitable for assessing metabolic stability and toxicity?

  • Rodent Pharmacokinetics : Plasma half-life (t₁/₂) and AUC measurements after oral/IP administration.
  • Toxicogenomics : RNA-seq of liver/kidney tissues to detect off-target effects.
  • Metabolite Identification : ¹⁴C-labeling and PET imaging for tissue distribution .

Q. How do post-translational modifications (e.g., phosphorylation) affect its molecular targets?

Phosphoproteomics (e.g., SILAC labeling + LC-MS/MS) identifies stable 5′-phosphorylated proteins interacting with the compound. Kinase activity assays (e.g., ADP-Glo™) quantify inhibition of phosphorylation cascades .

Q. Can hybrid pharmacophore design enhance dual inhibitory activity (e.g., Bcr-Abl/HDAC)?

Yes. Fusion of 2-aminothiazole (kinase-binding) with morpholine (HDAC-binding) scaffolds creates dual inhibitors. Activity is validated via dual-luciferase reporter assays in CML cell lines (e.g., K562) .

Methodological Challenges and Solutions

ChallengeSolutionReference
Low synthetic yield in sulfonamide couplingUse Dean-Stark traps to remove HCl byproduct
Off-target toxicity in vivoPROTAC conjugation to degrade non-target proteins
Poor CNS penetrationIntroduce 2′-O-methoxyethyl groups to enhance BBB permeability
Batch-to-batch variability in bioactivityQbD (Quality by Design) approaches for reaction optimization

Cross-Disciplinary Applications

  • Medicinal Chemistry : Design of dual Bcr-Abl/HDAC inhibitors for leukemia .
  • Chemical Biology : Probing sulfonamide-enzyme interactions via clickable probes .
  • Materials Science : Ionic liquid derivatives for drug delivery systems (e.g., N-(2-methoxyethyl)-pyrrolidinium salts) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
2-amino-N-(2-methoxyethyl)thiazole-5-sulfonamide
Reactant of Route 2
Reactant of Route 2
2-amino-N-(2-methoxyethyl)thiazole-5-sulfonamide

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